5-Bromo-2-cyclobutoxypyridine
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Overview
Description
5-Bromo-2-cyclobutoxypyridine: is an organic compound with the molecular formula C9H10BrNO . It is a brominated derivative of pyridine, featuring a cyclobutoxy group at the 2-position and a bromine atom at the 5-position.
Scientific Research Applications
Chemistry: 5-Bromo-2-cyclobutoxypyridine is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms .
Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize potential pharmaceutical agents. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties .
Industry: The compound is used in the production of specialty chemicals and materials. It can serve as a building block for the synthesis of agrochemicals, dyes, and polymers .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5-Bromo-2-cyclobutoxypyridine are not well-studied. Brominated derivatives of pyridine are known to interact with various enzymes and proteins. The bromine atom in the compound can form halogen bonds with proteins, influencing their structure and function
Cellular Effects
Brominated compounds are known to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to changes in enzyme activity and gene expression
Temporal Effects in Laboratory Settings
Future in vitro and in vivo studies are needed to investigate these aspects .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported. Future studies should investigate the threshold effects, as well as any toxic or adverse effects at high doses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-cyclobutoxypyridine typically involves the bromination of 2-cyclobutoxypyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable catalyst. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-2-cyclobutoxypyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Cross-Coupling Reactions: This compound is a suitable substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. Reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium phosphate), and solvents like tetrahydrofuran (THF) or toluene are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include amines, ethers, or thioethers.
Coupling Products: Biaryl compounds are typically formed in cross-coupling reactions.
Mechanism of Action
The mechanism of action of 5-Bromo-2-cyclobutoxypyridine in chemical reactions involves the activation of the bromine atom, which acts as a leaving group in substitution and coupling reactions. The cyclobutoxy group can influence the electronic properties of the pyridine ring, affecting the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
2-Bromo-5-cyclobutoxypyridine: Similar structure but with different substitution pattern.
5-Bromo-2-methoxypyridine: Similar reactivity but with a methoxy group instead of a cyclobutoxy group.
Uniqueness: 5-Bromo-2-cyclobutoxypyridine is unique due to the presence of the cyclobutoxy group, which imparts distinct steric and electronic effects compared to other alkoxy-substituted pyridines.
Properties
IUPAC Name |
5-bromo-2-cyclobutyloxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c10-7-4-5-9(11-6-7)12-8-2-1-3-8/h4-6,8H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLVTTXXVBKWTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=NC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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